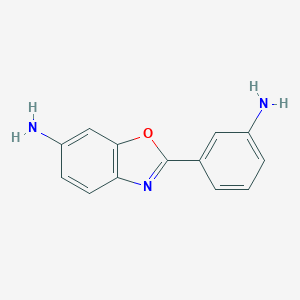

6-Amino-2-(3-aminophenyl)benzoxazole

Overview

Description

Synthesis Analysis

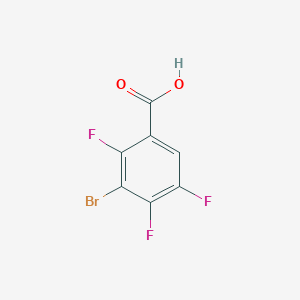

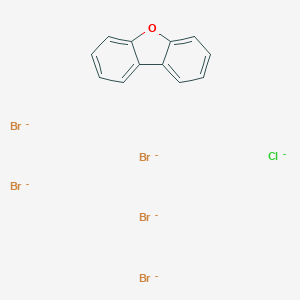

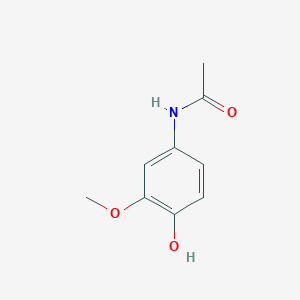

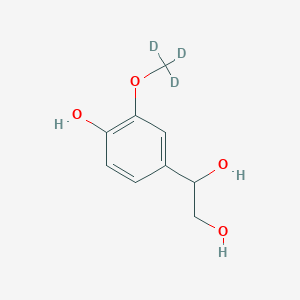

The synthesis of benzoxazole derivatives, including 6-Amino-2-(3-aminophenyl)benzoxazole, often involves reactions of substituted 2-aminophenols and acyl chlorides in the presence of catalytic amounts of Lewis acids under solvent-free conditions, offering an environmental-friendly and efficient approach (Wang et al., 2010). Another method described involves the reaction of 2,4-diaminophenol dihydrochloride and p-aminobenzoic acid with SnCl2 as a reductive agent to enhance yield (L. Chao, 2008).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by their benzoxazole core, with variations in substituents affecting their physical and chemical properties. Crystal structure analysis of similar compounds reveals a tendency for intramolecular hydrogen bonding, which influences the overall stability and reactivity of these molecules (Imelda Pérez-Pérez et al., 2015).

Chemical Reactions and Properties

Benzoxazole derivatives participate in various chemical reactions, highlighting their reactivity and potential for functionalization. For instance, the Gould-Jacobs reaction, involving the nucleophilic reaction of amino-substituted benzoxazoles with certain diketones, showcases the versatility of these compounds in forming new derivatives with distinct properties (K. Heleyová et al., 1996).

Physical Properties Analysis

The physical properties of this compound and related compounds, such as melting points and crystalline structure, are critical for their application in material science and organic chemistry. Synthesis methods can significantly influence these properties, as demonstrated in studies focusing on optimizing conditions to achieve high yields and purity (Song Mei-xia, 2011).

Chemical Properties Analysis

The chemical properties of benzoxazole derivatives, including reactivity, stability, and fluorescence, are areas of interest for their potential applications in chemical sensing, material science, and organic synthesis. Studies on novel fluorescent benzoxazole derivatives highlight the ability to fine-tune their emission properties for specific applications (K. Phatangare et al., 2013).

Scientific Research Applications

Antimicrobial Properties

6-Amino-2-(3-aminophenyl)benzoxazole derivatives demonstrate significant antimicrobial activities. These compounds have shown a broad spectrum of activity against microorganisms like Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Mycobacterium tuberculosis. Notably, some derivatives exhibited substantial antimycobacterial activity, suggesting potential use in drug design against these pathogens (Ertan-Bolelli et al., 2016).

Synthesis and Polymerization Applications

The optimized synthesis of this compound involves reacting 2,4-diaminophenol dihydrochloride with P-aminobenzoic acid, leading to a high yield and purity product. This product can be used as a monomer in polymerization, indicating its potential in material science and engineering applications (Song Mei-xia, 2011).

Photophysical Properties

Studies on the excited-state intramolecular proton transfer (ESIPT) reactions of this compound and its derivatives reveal insights into their photophysical properties. These properties are important in the development of fluorescent probes and materials for various scientific applications (Chaozheng Li et al., 2016).

Crystal Structure

Understanding the crystal structure of this compound derivatives is crucial for their application in material science and chemistry. The structure features intramolecular N—H⋯N hydrogen bonds, which are key in determining their physical and chemical properties (Imelda Pérez-Pérez et al., 2015).

Antitumor Properties

Some derivatives of this compound have shown promise in antitumor research. These compounds, particularly those with certain modifications, exhibit selective growth inhibitory properties against human cancer cell lines, suggesting their potential in cancer therapy (E. Kashiyama et al., 1999).

Mechanism of Action

Target of Action

6-Amino-2-(3-aminophenyl)benzoxazole primarily targets enzymes and proteins involved in critical cellular processes. Notably, it interacts with DNA topoisomerases, protein kinases, and histone deacetylases, which play significant roles in DNA replication, cell cycle regulation, and gene expression .

Mode of Action

The compound binds to its target enzymes, inhibiting their activity. For instance, by inhibiting DNA topoisomerases, it prevents the relaxation of supercoiled DNA, thereby hindering DNA replication and transcription. Inhibition of protein kinases disrupts signal transduction pathways, affecting cell proliferation and survival. Histone deacetylase inhibition leads to increased acetylation of histones, resulting in altered gene expression .

Biochemical Pathways

This compound affects several biochemical pathways:

- Gene Expression : Histone deacetylase inhibition alters chromatin structure, affecting the transcription of various genes involved in cell cycle regulation and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

- Excretion : It is excreted via the kidneys and, to a lesser extent, through bile. The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption .

Result of Action

At the molecular level, this compound induces DNA damage, disrupts cell signaling, and alters gene expression. These effects lead to cell cycle arrest and apoptosis in rapidly dividing cells. At the cellular level, the compound exhibits anti-proliferative and pro-apoptotic effects, making it a potential candidate for anti-cancer therapies .

Action Environment

The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, acidic or basic conditions can affect the compound’s stability and solubility. Additionally, interactions with plasma proteins can impact its bioavailability and distribution. The presence of metabolic enzymes and transporters also plays a crucial role in determining the compound’s pharmacokinetic profile .

This comprehensive overview highlights the potential of this compound as a therapeutic agent, particularly in the context of cancer treatment

Future Directions

Benzoxazoles, including “6-Amino-2-(3-aminophenyl)benzoxazole”, continue to be an area of interest in medicinal chemistry and chemical biology . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and investigating their potential therapeutic applications .

properties

IUPAC Name |

2-(3-aminophenyl)-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMRWFMFAFOGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398222 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313502-13-5 | |

| Record name | 2-(3-Aminophenyl)-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

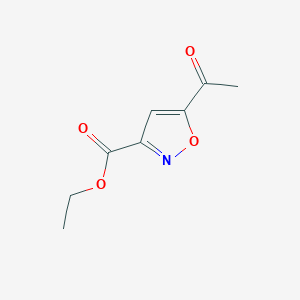

Retrosynthesis Analysis

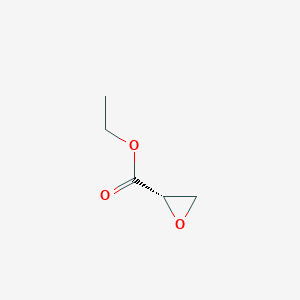

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

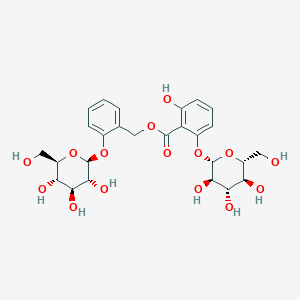

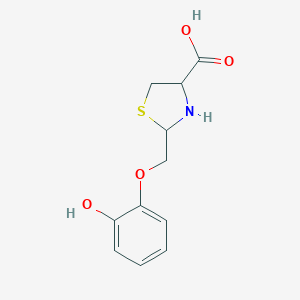

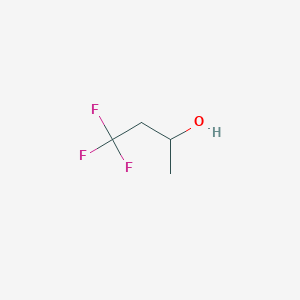

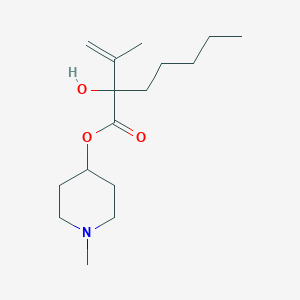

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)